2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride
Description
Properties
Molecular Formula |
C6H15ClN4O4 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m0./s1 |
InChI Key |
NUMFZIWFQRRBOQ-OSQBQZLYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)NN=C(N)N)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride typically involves the reaction of a sugar derivative with guanidine. The sugar derivative, often a protected form of a hexose, is reacted with guanidine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for carbohydrate-binding proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
N1-β-D-Galactopyranosylaminoguanidine Hydrochloride
- Structural Differences: The galactopyranosyl moiety (2R,3R,4S,5R,6R configuration) differs stereochemically from the arabinopyranosyl group, particularly in the orientation of hydroxyl groups and the presence of a hydroxymethyl group at position 6 . The galactose-derived compound is a hexose (six-carbon sugar), whereas arabinose is a pentose, leading to distinct hydrogen-bonding patterns.
(3S,4S,5S,6S)-6-(2-Aminophenoxy)-3,4,5-Trihydroxy-tetrahydropyran-2-carboxylic Acid Hydrochloride (CAS 210049-17-5)
- Structural Differences: Contains a tetrahydropyran ring with a carboxylic acid group and an aminophenoxy substituent, unlike the guanidine-arabinopyranosyl structure of the target compound .
- Functional Implications :
- The carboxylic acid group introduces acidity, which may influence ionization state and membrane permeability compared to the guanidine group’s basicity.
(S)-3.66: Y2 Receptor Antagonist
- Structural Differences: A complex guanidine-containing molecule with a diphenyltriazolidinone core and extended alkyl/aryl chains .
- Functional Implications: Designed as a neuropeptide Y2 receptor antagonist, this compound demonstrates how guanidine derivatives can be tailored for specific receptor interactions, unlike the diabetes-focused arabinopyranosyl derivative .
(3R,4S)-4-Aminooxan-3-ol Hydrochloride
- Structural Differences: A simpler oxane derivative with an amino group and one hydroxyl group, lacking the guanidine moiety .
Tabular Comparison of Key Features
Biological Activity
The compound 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride is a derivative of guanidine and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
Pharmacological Properties
-
Antiviral Activity :
- Guanidine hydrochloride (GuHCl), a component of this compound, has been shown to inhibit the replication of various RNA viruses. Studies indicate that GuHCl interacts with viral proteins to disrupt their function. For example, it reversibly inhibits the growth of mammalian orthoreovirus (MRV) in murine cells by specifically blocking dsRNA synthesis while sparing positive-sense RNA synthesis .
- Antioxidant Potential :
- Antitumor Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By targeting specific viral proteins involved in RNA synthesis.
- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.
- Induction of Apoptosis : Triggering programmed cell death pathways in neoplastic cells.
Case Studies
- Viral Inhibition Study :
- Antioxidant Activity Assessment :
- Antitumor Efficacy Trials :
Data Table: Biological Activities Summary
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and stereochemical configuration of 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the stereochemistry of the trihydroxyoxane ring and the guanidine moiety. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a polar stationary phase (e.g., C18) and UV detection (λ = 210–260 nm) to assess purity. Chiral columns can verify enantiomeric excess .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the empirical formula .
- X-ray Crystallography: For definitive stereochemical confirmation, co-crystallize the compound with a suitable solvent and analyze diffraction patterns .
Basic: How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
Methodological Answer:
- Factorial Design of Experiments (DoE): Apply a 2³ factorial design to test variables like temperature (e.g., 25–60°C), pH (4–8), and reagent molar ratios. Use response surface methodology (RSM) to identify optimal conditions .
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
- Purification Strategies: Employ gradient elution in flash chromatography (e.g., silica gel, eluent: methanol/ethyl acetate) or preparative HPLC to isolate the target compound from polar byproducts .
Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities between the guanidine group and active sites. Prioritize flexible docking to account for conformational changes .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (e.g., GROMACS) in explicit solvent to assess stability of ligand-target complexes. Analyze hydrogen bonding networks involving the trihydroxyoxane moiety .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Combine DFT (B3LYP/6-31G*) with MM to study electronic interactions at the binding site, particularly for protonation states of the guanidine group .
Advanced: How should researchers address discrepancies in reported stability data under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-MS. Identify major degradation products (e.g., hydrolysis of the oxane ring) .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Compare degradation pathways across pH levels to identify critical stability thresholds .
- Statistical Analysis: Apply ANOVA to compare stability datasets from multiple labs. Investigate outliers using principal component analysis (PCA) to isolate experimental variables (e.g., moisture content) .
Basic: What are the best practices for determining the solubility profile of this compound in aqueous and organic solvents?
Methodological Answer:
- Shake-Flask Method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C. Filter and quantify dissolved material via UV-Vis spectroscopy (calibration curve required) .
- Hildebrand Solubility Parameters: Calculate Hansen parameters (δD, δP, δH) to predict miscibility with solvents like acetonitrile or PEG-400 .
- Dynamic Light Scattering (DLS): Use DLS to detect aggregation in aqueous buffers (e.g., PBS) at physiologically relevant pH (7.4) .
Advanced: How can ecological toxicity and bioaccumulation potential be assessed for this compound, given limited ecotoxicological data?
Methodological Answer:
- In Silico Prediction: Use QSAR models (e.g., EPI Suite) to estimate LC50 values for aquatic organisms and biodegradation half-lives. Cross-validate with Read-Across from structurally similar guanidine derivatives .
- Microtox Assay: Test acute toxicity using Vibrio fischeri luminescence inhibition. Compare EC50 values to regulatory thresholds (e.g., OECD 201) .
- Soil Mobility Studies: Conduct column experiments to measure adsorption coefficients (Kd) in different soil types. Correlate with logP values to predict environmental persistence .
Advanced: What strategies resolve contradictions in reported biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Dose-Response Reassessment: Replicate studies using standardized protocols (e.g., OECD 423 for acute toxicity). Control variables like vehicle (DMSO vs. saline) and administration route .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma or tissue homogenates. Compare metabolic stability in hepatic microsomes from different species .
- Systems Pharmacology Modeling: Integrate PK/PD data with Omics datasets (transcriptomics, proteomics) to identify off-target effects or species-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
